molecular formula C14H18N4S B2832372 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline CAS No. 1016679-74-5

4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline

Cat. No. B2832372
CAS RN: 1016679-74-5
M. Wt: 274.39
InChI Key: QIWPARBSRUYMFD-UHFFFAOYSA-N
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Description

“4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline” is a compound that has been mentioned in the context of synthesizing novel 3- (Piperazin-1-yl)-1,2-benzothiazole derivatives . These compounds have been evaluated for their antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of “4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline” can be represented by the Inchi Code: 1S/C14H18N4S/c15-13-3-1-12(2-4-13)11-17-6-8-18(9-7-17)14-16-5-10-19-14/h1-5,10H,6-9,11,15H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline” include a molecular weight of 274.39 .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Synthesis and Biological Activities of Piperazine Derivatives

Piperazine analogs, including those derived from thiazole, have shown significant antimicrobial and antifungal properties. A study by Suryavanshi and Rathore (2017) highlighted the synthesis of piperazine derivatives that demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and antifungal activity against Candida albicans and Aspergillus species. The study underscores the potential of these compounds in developing new antimicrobial and antifungal agents (Suryavanshi & Rathore, 2017).

Antiproliferative Effects

Novel s-Triazine and Thiazolidinone Derivatives

Kumar et al. (2014) synthesized a series of 2, 3 disubstituted 4-thiazolidinone analogues that displayed antiproliferative effects on human leukemic cells. The study revealed that specific compounds within this series, especially those incorporating piperazine and pyridine moieties, showed potent activity against leukemia cell lines, highlighting their potential as anticancer agents (Kumar et al., 2014).

Anti-Inflammatory Activity

Synthesis and Anti-inflammatory Activity of Thiazole and Imidazole Derivatives

Ahmed, Molvi, and Khan (2017) explored the anti-inflammatory potential of novel bis-thiazole and imidazole derivatives, incorporating piperazine moieties. Their study demonstrated that these compounds exhibit significant in-vitro anti-inflammatory activity, providing a basis for the development of new anti-inflammatory medications (Ahmed, Molvi, & Khan, 2017).

Safety and Hazards

The safety information available indicates that “4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline” is associated with a GHS07 pictogram and a warning signal word . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline” and similar compounds could involve further exploration of their biological activities. For instance, the antibacterial activity of similar compounds has been evaluated , and this could be a potential area of future research.

properties

IUPAC Name

4-[[4-(1,3-thiazol-2-yl)piperazin-1-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c15-13-3-1-12(2-4-13)11-17-6-8-18(9-7-17)14-16-5-10-19-14/h1-5,10H,6-9,11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWPARBSRUYMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)N)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline

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